BI8626

Description

Significance of the Ubiquitin-Proteasome System in Cellular Homeostasis and Disease

The Ubiquitin-Proteasome System (UPS) is a critical pathway for protein degradation in eukaryotic cells, essential for maintaining cellular homeostasis. nih.govthermofisher.com This system selectively targets proteins for destruction, a process vital for protein quality control by eliminating misfolded, damaged, or oxidized proteins. nih.govthermofisher.com Beyond this, the UPS is a key regulator of numerous cellular processes, including cell cycle progression, DNA repair, apoptosis, and signal transduction. frontiersin.orgresearchgate.netpreprints.org

The process involves tagging substrate proteins with a small regulatory protein called ubiquitin. wikipedia.org This tagging, or ubiquitination, often leads to the formation of a polyubiquitin (B1169507) chain that acts as a signal for the proteasome, a large protein complex, to degrade the tagged protein. thermofisher.comwikipedia.org

Dysregulation of the UPS can lead to the abnormal accumulation or depletion of critical proteins, contributing to the development of various human diseases. frontiersin.orgpreprints.org Impairments in this system are linked to neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as various forms of cancer where the degradation of tumor suppressors or oncogenes is altered. nih.govfrontiersin.org The UPS also plays a significant role in modulating immune and inflammatory responses. researchgate.net

Overview of E3 Ubiquitin Ligases and their Catalytic Diversity

Within the UPS, the specificity of protein degradation is primarily determined by E3 ubiquitin ligases. wikipedia.orgfrontiersin.org The human genome is estimated to encode over 600 different E3 ligases, each responsible for recognizing a specific set of substrate proteins. wikipedia.org This diversity allows for precise control over the degradation of thousands of proteins within the cell.

E3 ligases are broadly classified into three main families based on their catalytic domains and mechanism of action: RING (Really Interesting New Gene), HECT (Homologous to E6AP C-Terminus), and RBR (RING-between-RING). cam.ac.ukportlandpress.com

RING E3 ligases function as molecular scaffolds, bringing the ubiquitin-loaded E2 enzyme and the substrate protein into close proximity to facilitate the direct transfer of ubiquitin. cam.ac.uknih.gov

HECT E3 ligases , in contrast, have a more direct catalytic role. They first accept ubiquitin from the E2 enzyme, forming a covalent thioester intermediate with ubiquitin via a conserved cysteine residue within their HECT domain, before transferring it to the substrate. cam.ac.ukelifesciences.org

RBR E3 ligases exhibit a hybrid mechanism, combining features of both RING and HECT ligases, also involving an E3-ubiquitin thioester intermediate. portlandpress.com

This catalytic diversity allows for multiple layers of regulation and specificity in the ubiquitination process, dictating not only which proteins are targeted but also the type of ubiquitin chain that is formed, which in turn determines the cellular fate of the substrate. wikipedia.org

HUWE1 (HECT, UBA and WWE domain containing 1) as a Central Regulator of Proteostasis

HUWE1, also known as MULE or ARF-BP1, is a very large, 482 kDa E3 ubiquitin ligase belonging to the HECT family. researchgate.netontosight.ai It is a crucial regulator in a multitude of cellular processes, including the DNA damage response, cell cycle control, apoptosis, and differentiation. researchgate.netresearchgate.net Its importance is underscored by its role as a central hub in the cellular stress response, mediating the degradation of key survival and death factors. biorxiv.org

The catalytic activity of HUWE1 resides in its C-terminal HECT domain. researchgate.netresearchgate.net This domain possesses a bilobal architecture, which is characteristic of HECT ligases, separating the E2-binding region from the catalytic cysteine site where ubiquitin is temporarily attached. elifesciences.orgrcsb.org Structural studies have revealed that a single helix at the N-terminus of the HECT domain plays a significant role in stabilizing the domain and modulating its ligase activity. rcsb.org The activity of HUWE1 can also be regulated by dimerization, which inhibits its catalytic function, suggesting that a conformational switch controls its activity. elifesciences.org

HUWE1 is known to target a vast and diverse array of more than 40 substrates for ubiquitination, reflecting its involvement in numerous cellular pathways. frontiersin.orgfrontiersin.org This remarkable substrate promiscuity is facilitated by its large and dynamic structure, which includes a giant substrate-binding ring. frontiersin.orgnih.gov This modular architecture allows HUWE1 to interact with and ubiquitinate a wide range of structurally unrelated proteins. biorxiv.org

The functions of HUWE1 are often context-dependent, influenced by cell type and cellular conditions. frontiersin.orgfrontiersin.org It can catalyze the formation of different types of ubiquitin chains, such as K48- and K63-linked polyubiquitin chains, which lead to different cellular outcomes. nih.govuniprot.org For instance, K48-linked chains typically target proteins for proteasomal degradation, while K63-linked chains are often involved in non-degradative signaling pathways. frontiersin.org

Table 1: Selected Substrates of HUWE1 and their Cellular Functions

| Substrate | Function | Cellular Process |

| c-Myc | Transcription factor | Cell proliferation, apoptosis. frontiersin.orgfrontiersin.org |

| p53 | Tumor suppressor | Apoptosis, DNA damage response. frontiersin.orgbiorxiv.org |

| Mcl-1 | Anti-apoptotic protein | Apoptosis, DNA damage-induced apoptosis. biorxiv.orguniprot.org |

| Miz1 | Transcription factor | Transcriptional regulation, apoptosis. nih.govpatsnap.com |

| BRCA1 | Tumor suppressor | DNA damage response, DNA repair. frontiersin.orgnih.gov |

| DNA polymerase β | DNA repair enzyme | Base excision repair. nih.govmdpi.com |

| Cdc6 | DNA replication factor | DNA replication, DNA damage response. frontiersin.orgnih.gov |

| Histones (H1, H2A, H2B, H3, H4) | Chromatin components | Chromatin regulation, DNA damage response. nih.govuniprot.org |

Given its central role in regulating key cellular proteins, it is not surprising that the dysregulation of HUWE1 is implicated in several human diseases, most notably cancer. nih.govresearchgate.net HUWE1 can act as either an oncogene or a tumor suppressor depending on the cellular context and its specific substrate in that context. frontiersin.orgresearchgate.net For example, its ability to target the tumor suppressor p53 for degradation suggests an oncogenic role, while its degradation of the oncoprotein c-Myc points to a tumor-suppressive function. frontiersin.org Overexpression of HUWE1 is frequently observed in some solid tumors, whereas it can be downregulated in others, such as brain tumors. nih.govresearchgate.net

Beyond cancer, mutations and dysregulation of HUWE1 are also associated with X-linked intellectual disability and other neurodevelopmental disorders. biorxiv.orgresearchgate.net Its involvement extends to inflammatory diseases and spermatogenesis, highlighting its broad physiological importance. frontiersin.org

Structure

2D Structure

3D Structure

Properties

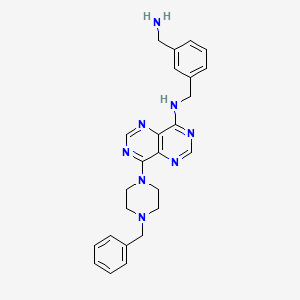

IUPAC Name |

N-[[3-(aminomethyl)phenyl]methyl]-4-(4-benzylpiperazin-1-yl)pyrimido[5,4-d]pyrimidin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N8/c26-14-20-7-4-8-21(13-20)15-27-24-22-23(29-17-30-24)25(31-18-28-22)33-11-9-32(10-12-33)16-19-5-2-1-3-6-19/h1-8,13,17-18H,9-12,14-16,26H2,(H,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDNGSNKWIORRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3N=CN=C4NCC5=CC=CC(=C5)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Initial Characterization of Bi8626 As a Huwe1 Inhibitor

Methodologies for the Identification of Small Molecule HUWE1 Inhibitors

The discovery of small molecule inhibitors for E3 ubiquitin ligases like HUWE1 presents unique challenges due to the nature of their enzymatic activity and their diverse substrate interactions. frontiersin.orgoncotarget.com Various methodologies have been employed to identify compounds that can modulate HUWE1 function.

High-Throughput Screening Strategies for E3 Ligase Activity

High-throughput screening (HTS) has been a primary strategy for identifying initial hits that inhibit E3 ligase activity. oncotarget.comnih.govcancer-research-network.com For HUWE1, HTS assays have been developed to measure its auto-ubiquitination activity, a key indicator of its catalytic function. nih.govcancer-research-network.com

One approach involved configuring an in vitro assay where the HECT domain of HUWE1, often biotin-tagged, is immobilized and incubated with the necessary components for ubiquitination, including E1 ubiquitin-activating enzyme (UBA1), E2 ubiquitin-conjugating enzyme (UbcH5b), ATP, and tagged ubiquitin. nih.gov Auto-ubiquitination of the immobilized HUWE1 HECT domain can then be detected using antibodies against the ubiquitin tag, allowing for the screening of large libraries of small molecules. nih.gov Compounds that reduce the detected ubiquitination signal are identified as potential inhibitors. nih.gov

Initial large-scale screenings have involved evaluating hundreds of thousands of compounds to find those that inhibit HUWE1 activity. cancer-research-network.com These screenings have successfully identified hit compounds that warrant further investigation and validation. cancer-research-network.com

In Vitro HUWE1 Auto-Ubiquitination Assays for Compound Validation

Following initial HTS, potential inhibitors are subjected to in vitro validation assays to confirm their inhibitory activity and determine their potency. Auto-ubiquitination assays, similar to those used in HTS but often performed with more detailed concentration-response analysis, are crucial for this validation step. nih.govnih.gov

In these assays, recombinant HUWE1 or its HECT domain is incubated with E1, E2 (such as UbcH5b), ubiquitin, ATP, and varying concentrations of the candidate inhibitor. nih.gov The extent of HUWE1 auto-ubiquitination is then measured, and the concentration of the inhibitor required to reduce the activity by 50% (IC50 value) is determined. nih.govmedchemexpress.com

BI8626 was identified through such high-throughput screening and subsequent validation. nih.govcancer-research-network.com In in vitro ubiquitination assays using the HUWE1 HECT domain, this compound demonstrated inhibitory activity. nih.gov

Specificity and Selectivity Profiling of this compound

A critical aspect of characterizing a potential therapeutic compound is assessing its specificity and selectivity for the intended target. For this compound, this involves determining its inhibitory activity against HUWE1 compared to other related enzymes, particularly other HECT-domain ubiquitin ligases. nih.gov

Comparative Analysis Against Other HECT-Domain Ubiquitin Ligases

To evaluate the selectivity of this compound, comparative analyses are conducted using in vitro ubiquitination assays with other HECT-domain E3 ubiquitin ligases. nih.gov The HECT family is diverse, with approximately 30 members in humans, classified into subfamilies like NEDD4, HERC, and "other" HECTs, based on their N-terminal domains. nih.govfrontiersin.orgportlandpress.com While the HECT domain is conserved catalytically, variations in substrate recognition and regulation exist. nih.govportlandpress.com

Assays are performed with other HECT ligases, such as NEDD4, using their respective optimal E1 and E2 enzymes and conditions, in the presence of this compound. nih.govcancer-research-network.com By comparing the IC50 values of this compound for HUWE1 versus other HECT ligases, researchers can determine the compound's selectivity profile. nih.gov

Studies have shown that this compound exhibits selectivity for HUWE1 over other HECT-domain ubiquitin ligases tested in in vitro auto-ubiquitination assays. nih.gov For instance, in comparative assays, this compound did not significantly inhibit the activity of other HECT-domain ligases. nih.gov

Here is a representative data table illustrating the comparative inhibitory activity:

| Compound | Target E3 Ligase | In Vitro IC50 (µM) | Source |

| This compound | HUWE1 | 0.9 | nih.govmedchemexpress.com |

| This compound | NEDD4 | >10 | nih.gov |

| BI8622 | HUWE1 | 3.1 | nih.govcancer-research-network.com |

| BI8622 | NEDD4 | >10 | nih.gov |

Note: IC50 values can vary slightly depending on the specific assay conditions and source.

This data indicates that this compound is considerably more potent against HUWE1 compared to NEDD4, supporting its selectivity as a HUWE1 inhibitor. nih.gov

Confirmation of On-Target Inhibition of HUWE1 Catalytic Activity

Beyond demonstrating inhibition in auto-ubiquitination assays and selectivity against other ligases, it is essential to confirm that this compound directly inhibits the catalytic activity of HUWE1 on its substrates. This is typically assessed in cell-based assays or biochemical reconstitution experiments using known HUWE1 substrates. nih.govmedchemexpress.com

HUWE1 ubiquitinates a variety of substrates, including key proteins involved in cell proliferation and survival, such as MCL1 and MYC-associated protein X (MIZ1). frontiersin.orgnih.govnih.govnih.gov Inhibition of HUWE1 catalytic activity by this compound is expected to lead to the stabilization of these substrates. nih.govmedchemexpress.com

Experiments in cell lines treated with this compound have shown accumulation of known HUWE1 substrates, such as MCL1 and TopBP1, consistent with the inhibition of HUWE1-mediated degradation. nih.govmedchemexpress.com Furthermore, this compound has been shown to affect the ubiquitination status of substrates like MYC, altering the balance of ubiquitination linkages. nih.govresearchgate.net

These findings provide strong evidence that this compound functions as an on-target inhibitor of HUWE1 catalytic activity in a cellular context. nih.govnih.govmedchemexpress.com

Regulation of HUWE1 Substrate Protein Stability and Degradation

Inhibition of HUWE1's catalytic activity by this compound directly impacts the stability of its numerous target proteins. By preventing their ubiquitination, this compound effectively rescues these substrates from proteasomal degradation, leading to their accumulation and altered cellular function.

The regulation of the MYC oncoprotein by HUWE1 is highly dependent on the cellular context, and consequently, the effects of this compound on MYC are not uniform across different cancer types. nih.gov

In colorectal cancer cells, such as the Ls174T line, treatment with this compound or direct depletion of HUWE1 does not cause a significant change in the steady-state levels of MYC protein. nih.gov However, the functional output of MYC is profoundly suppressed. nih.govnih.gov

Conversely, in multiple myeloma (MM) cell lines, this compound treatment leads to a marked decrease in MYC protein expression. nih.gov This effect is post-translational, as MYC mRNA levels remain unchanged. nih.gov Research indicates that in MM, HUWE1 inhibition with this compound shifts the ubiquitination pattern on MYC, causing a decrease in K63-linked polyubiquitination (a type often associated with activation) and an increase in K48-linked polyubiquitination, which targets the protein for proteasomal degradation. nih.gov

| Cell Context | Effect of this compound on MYC Protein Level | Primary Mechanism | Reference |

|---|---|---|---|

| Colorectal Cancer | No significant change in steady-state levels | Functional inhibition via MIZ1 stabilization | nih.gov |

| Multiple Myeloma | Decreased protein levels | Shift to K48-linked ubiquitination and proteasomal degradation | nih.gov |

A primary mechanism by which this compound inhibits MYC function, particularly in colorectal cancer, is through the stabilization of the MYC-interacting zinc finger protein 1 (MIZ1). nih.govnih.gov HUWE1 normally targets MIZ1 for proteasomal degradation, and this continuous removal of MIZ1 is necessary for MYC to effectively activate transcription of its target genes. nih.govresearchgate.net

By inhibiting HUWE1, this compound prevents MIZ1 degradation. nih.govembopress.org The stabilized MIZ1 protein then accumulates and forms repressive complexes with MYC at the promoters of MYC target genes. nih.govresearchgate.net This increased association of the MYC/MIZ1 repressive complex leads to a global suppression of MYC-activated gene expression, a mechanism that contributes to the tumor-cell-specific effects of the inhibitor. nih.govembopress.org

The regulation of MYC by the HUWE1/BI8626 axis demonstrates significant contextual divergence.

In Colorectal Cancer: HUWE1 functions as a co-activator for MYC. nih.govnih.gov Its inhibition by this compound does not eliminate the MYC protein but rather converts it from a transcriptional activator to a repressor by stabilizing its partnership with MIZ1. nih.gov

In Multiple Myeloma: HUWE1 appears to play a protective role for MYC, promoting its activity via K63-linked ubiquitination. nih.gov Consequently, inhibiting HUWE1 with this compound destabilizes MYC, leading to its degradation and a reduction in tumor cell proliferation. nih.govfrontiersin.org

In Neuronal Cells: The role of HUWE1 is again different, where it acts as a negative regulator of N-MYC by mediating its K48-linked ubiquitination and subsequent degradation, which is essential for proper neuronal differentiation. frontiersin.org

These differing roles underscore that the therapeutic effect of this compound is intimately tied to the specific molecular wiring of the cancer cell type .

The anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1) is a well-established substrate of HUWE1. nih.govthno.org HUWE1 mediates the ubiquitination and proteasomal degradation of MCL1, a process required for the induction of apoptosis following events like DNA damage. frontiersin.orgfrontiersin.org

Treatment with this compound leads to the stabilization of MCL1. sigmaaldrich.com In cellular models, this compound abolishes the ubiquitination of MCL1 and significantly slows its degradation following UV irradiation, an effect identical to that seen when HUWE1 is genetically depleted. medchemexpress.comembopress.org This stabilization of a key anti-apoptotic protein is a direct consequence of HUWE1 inhibition.

HUWE1 is a critical regulator of the DNA damage response (DDR) through its control of numerous key proteins. nih.govthno.orgbiorxiv.org Inhibition by this compound consequently alters the stability of these factors.

TopBP1: Topoisomerase IIβ-binding protein 1 (TopBP1), a scaffold protein essential for activating the ATR-Chk1 checkpoint signaling pathway, is a substrate of HUWE1. embopress.orgthno.org Treatment of colon carcinoma cells with this compound results in the accumulation of the TopBP1 protein, indicating its stabilization. nih.govembopress.org

Cdc6: Cell division cycle 6 (Cdc6), a component of the pre-replication complex, is targeted by HUWE1 for degradation in response to DNA damage to prevent origin re-licensing. frontiersin.orgportlandpress.com As a known HUWE1 substrate, its stability is modulated by HUWE1 activity, implicating this compound in the regulation of this crucial cell cycle checkpoint. thno.orgbiorxiv.orgresearchgate.net

Chk1: The checkpoint kinase Chk1 is a major cell cycle regulator whose protein stability is directly controlled by HUWE1. frontiersin.orgbiorxiv.org Genetic knockdown of HUWE1 has been shown to prolong the half-life of Chk1. frontiersin.org Therefore, inhibition of HUWE1 by this compound is expected to stabilize Chk1, impacting cell cycle checkpoint control.

Pol λ (DNA Polymerase Lambda): DNA Polymerase λ, which participates in the base excision repair (BER) pathway, is also a substrate for HUWE1-mediated degradation. thno.orgportlandpress.comnih.gov HUWE1 regulates the steady-state turnover of Pol λ. portlandpress.com This degradation can be suppressed by phosphorylation of Pol λ following oxidative damage, suggesting a dynamic regulatory interplay that would be affected by HUWE1 inhibitors like this compound. portlandpress.comnih.gov

| HUWE1 Substrate | Cellular Function | Effect of this compound-Mediated HUWE1 Inhibition | Reference |

|---|---|---|---|

| MCL1 | Anti-apoptotic protein | Inhibits ubiquitination, retards degradation, leading to stabilization | medchemexpress.comembopress.orgfrontiersin.org |

| TopBP1 | DNA damage response, ATR/Chk1 activation | Accumulation/stabilization of the protein | nih.govembopress.orgthno.org |

| Cdc6 | DNA replication licensing | Stabilization (as a known HUWE1 substrate) | frontiersin.orgthno.orgbiorxiv.org |

| Chk1 | DNA damage checkpoint kinase | Stabilization (as a known HUWE1 substrate) | frontiersin.orgbiorxiv.org |

| Pol λ | Base excision repair | Stabilization (as a known HUWE1 substrate) | thno.orgportlandpress.comnih.gov |

Interplay with MIZ1 Stabilization and Subsequent Effects on MYC-Dependent Transcription

Modulation of Protein Quality Control Components (e.g., Ubl4A)

The E3 ligase HUWE1 plays a role in protein quality control by targeting unassembled soluble proteins for degradation. One such substrate is the Ubiquitin-like protein 4A (Ubl4A). nih.govnih.gov In its unassembled state, Ubl4A is recognized and ubiquitinated by HUWE1, marking it for turnover by the proteasome. nih.govnih.gov This process is crucial for cellular homeostasis, preventing the accumulation of potentially toxic, non-functional protein subunits.

Inhibition of HUWE1 by this compound is therefore understood to block the ubiquitination of unassembled Ubl4A. This intervention prevents its degradation, leading to an increase in its stability and cellular levels. nih.gov Research has shown that knockdown of HUWE1 significantly upregulates Ubl4A-GFP in cells where its assembly partner is absent, confirming HUWE1's role in its turnover. nih.gov

| Component | Regulating E3 Ligase | Effect of HUWE1 | Consequence of this compound Inhibition |

| Ubl4A (unassembled) | HUWE1 | Promotes polyubiquitination and proteasomal degradation. nih.govnih.gov | Blocks degradation, leading to stabilization and accumulation of Ubl4A. nih.gov |

Regulation of Key Metabolic Enzymes (e.g., Hexokinase 2 (HK2))

Hexokinase 2 (HK2) is a critical enzyme in glucose metabolism, catalyzing the first committed step of glycolysis. nih.gov Its localization to the mitochondria is linked to both the promotion of glycolysis and the inhibition of apoptosis in cancer cells. nih.gov The E3 ligase HUWE1, also known as HectH9, regulates HK2 through non-proteolytic, K63-linked ubiquitination. nih.gov This modification is essential for the mitochondrial localization and function of HK2, thereby controlling tumor metabolism and the expansion of cancer stem cells. nih.govfrontiersin.org

By inhibiting HUWE1, this compound can disrupt this regulatory process. While direct studies detailing this compound's effect on HK2 ubiquitination are emerging, research using this compound in concert with glycolysis inhibitors has shown a reduction in tumor sphere size and number. nih.gov This suggests that inhibiting HUWE1 activity with this compound can regulate cancer stem cells, a function tied to HUWE1's control over metabolic enzymes like HK2. nih.gov

| Enzyme | Regulating E3 Ligase | Effect of HUWE1 | Consequence of this compound Inhibition |

| Hexokinase 2 (HK2) | HUWE1 (HectH9) | Mediates K63-linked ubiquitination, promoting mitochondrial localization and function. nih.gov | Impedes mitochondrial localization and function, thereby inhibiting tumor glucose metabolism. nih.gov |

Impact on Membrane Transporter Proteins (e.g., ABCA1)

The ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane protein that facilitates cholesterol efflux from cells. nih.gov Its activity is post-translationally regulated by ubiquitination. Research has identified HUWE1 as the E3 ligase responsible for ubiquitinating ABCA1. nih.govresearchgate.net This ubiquitination event marks ABCA1 for degradation, thereby repressing cholesterol efflux.

Pharmacological inhibition of HUWE1 with this compound has been shown to reduce the ubiquitination of ABCA1. nih.govresearchgate.netnih.gov This leads to an increase in ABCA1 stability and promotes cholesterol efflux from the cell. nih.govpatsnap.com In the context of immunology, this mechanism has been shown to decrease intracellular cholesterol in CD4+ T cells, leading to suppressed T-cell activation and proliferation, highlighting a potential therapeutic application in autoimmune conditions like Sjögren's syndrome. nih.govresearchgate.netnih.gov

| Transporter | Regulating E3 Ligase | Effect of HUWE1 | Consequence of this compound Inhibition |

| ABCA1 | HUWE1 | Mediates ubiquitination, leading to transporter degradation and repressed cholesterol efflux. nih.govresearchgate.net | Reduces ABCA1 ubiquitination, promoting its stability and increasing cholesterol efflux. nih.govnih.gov |

Control of Inflammasome Receptors (e.g., AIM2, NLRP3, NLRC4)

HUWE1 acts as a master regulator for the activation of multiple canonical inflammasomes, including the NLRP3, AIM2, and NLRC4 inflammasomes. nih.govresearchgate.net It directly interacts with these inflammasome sensor proteins and mediates their K27-linked polyubiquitination. nih.govresearchgate.net This specific type of ubiquitination is a positive regulatory signal that promotes inflammasome assembly, the formation of ASC specks, and sustained activation of caspase-1, which is critical for host defense against bacterial infections. nih.govresearchgate.net

The HUWE1 inhibitor this compound has been proven to be effective at suppressing this process. nih.govresearchgate.net Studies in both mouse and human cells demonstrate that treatment with this compound significantly inhibits the activation of the NLRP3, AIM2, and NLRC4 inflammasomes. researchgate.netgoogle.comgoogle.com This inhibition significantly lowers the activation of caspase-1 and subsequent cell death, indicating that this compound has potential applications in treating diseases associated with abnormal inflammasome activation. google.com

| Inflammasome Receptor | Regulating E3 Ligase | Effect of HUWE1 | Consequence of this compound Inhibition |

| AIM2 | HUWE1 | Mediates K27-linked polyubiquitination to promote inflammasome assembly and activation. nih.govresearchgate.net | Inhibits activation, reducing caspase-1 maturation and subsequent inflammatory signaling. researchgate.netgoogle.com |

| NLRP3 | HUWE1 | Mediates K27-linked polyubiquitination to promote inflammasome assembly and activation. nih.govresearchgate.net | Inhibits activation, reducing caspase-1 maturation and subsequent inflammatory signaling. researchgate.netgoogle.com |

| NLRC4 | HUWE1 | Mediates K27-linked polyubiquitination to promote inflammasome assembly and activation. nih.govresearchgate.net | Inhibits activation, reducing caspase-1 maturation and subsequent inflammatory signaling. researchgate.netgoogle.com |

Downstream Cellular Signaling Pathway Perturbations

Alterations in Cell Cycle Progression and Regulation

The inhibition of HUWE1 by this compound perturbs cell cycle progression, although the specific outcomes appear to be dependent on the cellular context and cell type. In multiple myeloma (MM) cell lines, treatment with this compound resulted in an accumulation of cells in the S and G2/M phases, which was accompanied by a corresponding decrease in the proportion of cells in the G1 phase. nih.govwhiterose.ac.uk This suggests that in this cancer type, the inhibitor causes a cell cycle block during or after DNA synthesis.

Conversely, in studies using Ls174T colon carcinoma cells, treatment with this compound led to a retardation of passage through all phases of the cell cycle, with the most significant effect being an accumulation of cells in the G1 phase. medchemexpress.comxcessbio.comembopress.org This indicates a primary cytostatic effect characterized by arrest before the onset of DNA replication.

| Cell Line | This compound-Mediated Effect | Observed Outcome |

| Multiple Myeloma (JJN3) | Accumulation in S and G2/M phases. | Decrease in G1 phase population. nih.govwhiterose.ac.uk |

| Colon Carcinoma (Ls174T) | Accumulation in G1 phase. | Decrease in S and G2 phase populations. embopress.org |

Accumulation of Cells in S and G2/M Phases

Inhibition of HUWE1 by BI-8626 has been shown to affect cell cycle progression. While some studies report a retardation of cell passage through all phases of the cell cycle, with the most significant effect on the G1 phase medchemexpress.com, other evidence points towards an accumulation of cells in the S and G2/M phases. The cell cycle consists of interphase (G1, S, and G2 phases) and the mitotic (M) phase. khanacademy.orgjackwestin.com The G1 phase is characterized by cell growth and protein synthesis, the S phase by DNA replication, and the G2 phase by further growth and preparation for mitosis. khanacademy.orgjackwestin.com The M phase involves the segregation of chromosomes and cell division. khanacademy.org

Treatment of multiple myeloma (MM) cell lines with BI-8626 resulted in an altered cell cycle distribution, although specific phase accumulation was not detailed in this particular study. researchgate.net The precise impact of BI-8626 on cell cycle checkpoints can vary depending on the cell type and experimental conditions. For instance, in some contexts, inhibition of HUWE1 can lead to a G1 arrest. thno.org The G2/M checkpoint, in particular, is a critical control point that prevents cells from entering mitosis with damaged DNA. wikipedia.org An accumulation of cells in the S and G2/M phases suggests that BI-8626-mediated HUWE1 inhibition may activate cell cycle checkpoints that monitor DNA integrity and replication, thus preventing entry into mitosis. researchgate.netuq.edu.au

Modulation of Apoptosis and Cell Proliferation

This apparent contradiction can be explained by the diverse and context-dependent roles of HUWE1's many substrates. For example, in multiple myeloma cells, inhibition of HUWE1 by BI-8626 reduces cell proliferation. frontiersin.org In colon carcinoma cells, BI-8626 suppresses colony formation. medchemexpress.com The modulation of apoptosis by BI-8626 is a complex process involving the interplay of various pro- and anti-apoptotic proteins. mdpi.com The net outcome on cell fate, whether it be survival or death, is determined by the balance of these opposing signals.

| Cell Line | Effect of BI-8626 | Research Finding |

| Ls174T (Colon Carcinoma) | Suppressed colony formation | Estimated IC50 value of 0.7 μM. medchemexpress.com |

| Multiple Myeloma (MM) cells | Reduced proliferation | Promoted antitumor effects of conventional MM therapies. frontiersin.org |

| U2OS (Osteosarcoma) | Retarded MCL-1 degradation | Effect was comparable to the depletion of HUWE1. medchemexpress.com |

Global and Gene-Specific Effects on Transcriptional Programs

The inhibition of HUWE1 by BI-8626 profoundly impacts transcriptional programs, largely through the regulation of the MYC-MIZ1 transcriptional complex. nih.gov MYC is a potent transcription factor that can either activate or repress gene expression, playing a crucial role in cell cycle progression and proliferation. nih.govrupress.org HUWE1 is required for MYC-dependent transcriptional activation. nih.gov

BI-8626 treatment leads to the stabilization of the transcriptional repressor MIZ1, a known substrate of HUWE1. nih.gov This leads to the suppression of MYC target gene expression. frontiersin.orgnih.gov Microarray analyses have revealed that BI-8626 treatment results in both the upregulation and downregulation of thousands of genes. nih.gov Specifically, gene set enrichment analysis showed that BI-8626 leads to the downregulation of MYC-activated gene sets. nih.gov

Furthermore, HUWE1 inhibition by BI-8626 has been shown to abrogate the MYC-dependent increase in transcriptional elongation, a key step in gene expression. nih.gov This is associated with a decrease in the phosphorylation of RNA Polymerase II (RNAPII) and the association of the PAF1 complex with gene bodies, both of which are critical for efficient transcription. nih.gov In some contexts, HUWE1 inhibition can lead to the upregulation of p53-regulated genes, including those involved in cell cycle arrest and apoptosis. thno.org

| Gene/Gene Set | Effect of BI-8626 | Cellular Context |

| MYC target genes | Downregulation | Colon cancer cells. nih.gov |

| MUC2 | Strong increase in expression | Colon cancer cells. nih.gov |

| p53-regulated genes (e.g., CDKN1A, PUMA, BAX) | Upregulation | Lung cancer cells upon HUWE1 inactivation. thno.org |

Regulation of Inflammasome Activation and Immune Responses

Recent studies have highlighted a role for HUWE1 and its inhibitor, BI-8626, in the regulation of the inflammasome and innate immune responses. frontiersin.org Inflammasomes are multiprotein complexes that, upon activation, trigger the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18, and can induce a form of inflammatory cell death called pyroptosis. biomol.comweizmann.ac.il

The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is linked to various inflammatory diseases. nih.govimrpress.com Research has demonstrated that HUWE1 is involved in the inflammasome activation pathway. frontiersin.org Inhibition of HUWE1 by BI-8626 has been shown to have inhibitory activity against inflammasome activation, suggesting a potential therapeutic application for BI-8626 in treating inflammatory diseases. frontiersin.org Specifically, a related HUWE1 inhibitor, BI8622, has been shown to significantly inhibit the activation of NLRP3, AIM2, and NLRC4 inflammasomes and reduce cell death in mouse and human immune cells. google.com This suggests that BI-8626 may have similar effects.

Impact on Cellular Metabolic Processes (e.g., Glutamine Homeostasis, Glycolysis, Cholesterol Efflux)

The influence of BI-8626 on cellular metabolism is an emerging area of research. Cancer cells exhibit rewired metabolic pathways to support their high proliferation rates, including increased glucose uptake and a shift towards aerobic glycolysis. promegaconnections.com While direct studies on BI-8626's impact on glutamine homeostasis, glycolysis, and cholesterol efflux are limited, the known functions of HUWE1's substrates suggest potential connections.

For instance, MYC, which is regulated by HUWE1, is a master regulator of cellular metabolism, driving changes in glucose and glutamine metabolism to support anabolic processes. nih.govntnu.no Therefore, by modulating MYC activity, BI-8626 could indirectly affect these metabolic pathways. Furthermore, cellular energy metabolism is intricately linked to other cellular processes like cell cycle progression and DNA repair, which are known to be affected by BI-8626. promegaconnections.complos.org The precise mechanisms by which BI-8626-mediated HUWE1 inhibition alters cellular metabolic processes require further investigation.

Contribution to DNA Damage Response and Genome Integrity

HUWE1 plays a critical role in the DNA damage response (DDR), a network of pathways that detects and repairs DNA lesions to maintain genomic integrity. nih.govnumberanalytics.com HUWE1 ubiquitinates and regulates the stability of several key DDR proteins, including BRCA1, H2AX, and TopBP1. frontiersin.orgthno.org

By inhibiting HUWE1, BI-8626 can modulate the DDR. For example, HUWE1 deficiency has been linked to an enhanced DNA damage response. frontiersin.org This suggests that BI-8626 treatment could potentiate the effects of DNA-damaging agents used in cancer therapy. The integrity of the genome is constantly challenged by both endogenous and exogenous sources of DNA damage. u-paris.fr The DDR is essential for preventing the accumulation of mutations and chromosomal aberrations that can lead to cancer. nih.gov

Inhibition of HUWE1 by BI-8626 has also been shown to impact the repair of double-strand breaks, one of the most cytotoxic forms of DNA damage. nih.gov Specifically, HUWE1 promotes histone H2B ubiquitylation, which is necessary for both transcription elongation and double-strand break repair. nih.gov By inhibiting this function, BI-8626 may compromise the cell's ability to efficiently repair DNA damage, particularly in the context of high transcriptional activity driven by oncogenes like MYC. nih.gov

Conclusion

The ubiquitin-proteasome system, with its intricate network of E3 ligases, is fundamental to cellular health. HUWE1 stands out as a master regulator within this system, controlling the fate of numerous proteins involved in critical life and death decisions for the cell. Its dual role in both promoting and suppressing tumors, along with its involvement in developmental and inflammatory disorders, makes it a complex but compelling target for therapeutic development. The creation of BI-8626 as a specific chemical inhibitor of HUWE1 represents a significant step forward. It not only provides a powerful tool for researchers to dissect the multifaceted functions of HUWE1 but also establishes a foundation for developing novel therapeutic strategies aimed at modulating this key cellular regulator for the treatment of cancer and other human diseases.

Preclinical Research Applications and Disease Model Investigations of Bi8626

In Vitro Cellular Studies in Disease Models

In vitro studies using cultured cell lines are fundamental in preclinical research to determine a compound's biological activity and mechanism of action at a cellular level. creative-biolabs.comrasayucancerclinic.com For BI-8626, these studies have been crucial in elucidating its effects on cancer cell growth and survival across various malignancies.

BI-8626 has been identified as a specific inhibitor of the HUWE1 ubiquitin ligase, demonstrating an IC50 of 0.9 μM in biochemical assays. probechem.comnih.govmolnova.commolnova.commedchemexpress.com Its specificity is notable, as it does not significantly inhibit the activity of other HECT-domain ubiquitin ligases. probechem.comnih.govmolnova.commolnova.com The primary mechanism of action investigated is its ability to stabilize the MYC-associated protein MIZ1, thereby inhibiting MYC-dependent transactivation in cancer cells. probechem.commolnova.commolnova.comfrontiersin.org

Investigations in colorectal cancer (CRC) models have shown that BI-8626 effectively suppresses cancer cell growth. In studies using the Ls174T colon carcinoma cell line, BI-8626 was found to inhibit colony formation with an estimated IC50 value of 0.7 μM. probechem.comnih.govmolnova.commedchemexpress.comsigmaaldrich.com This effect is consistent with its inhibition of the HUWE1 ligase. nih.gov Furthermore, treatment with BI-8626 was observed to slow the progression of Ls174T cells through all phases of the cell cycle, with the most significant impact on the G1 phase. molnova.commedchemexpress.com The compound's activity is not limited to a single cell line; it has also been shown to suppress the growth of other colon carcinoma cell lines, including HCT116, HT29, and SW480. nih.govsigmaaldrich.com

Table 1: Effect of BI-8626 on Colorectal Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | IC50 (Colony Formation) | Citation |

|---|---|---|---|---|

| Ls174T | Colorectal Carcinoma | Inhibition of colony formation; Cell cycle retardation (strongest in G1) | 0.7 µM | probechem.comnih.govmedchemexpress.comsigmaaldrich.com |

| HCT116 | Colorectal Carcinoma | Growth suppression | Not Specified | nih.govsigmaaldrich.com |

| HT29 | Colorectal Carcinoma | Growth suppression | Not Specified | nih.govsigmaaldrich.com |

| SW480 | Colorectal Carcinoma | Growth suppression | Not Specified | nih.govsigmaaldrich.com |

In the context of multiple myeloma (MM), BI-8626 has demonstrated the ability to reduce the viability of a panel of MM cell lines in a concentration-dependent manner. nih.gov This includes cell lines such as JJN3 and MM.1S. nih.govresearchgate.net A single treatment with BI-8626 was shown to significantly curb the proliferation of MM cells over a 96-hour period. nih.gov Mechanistically, this is associated with an alteration in the cell cycle, leading to an accumulation of cells in the S and G2/M phases, coupled with a corresponding decrease in the G1 phase population in JJN3 cells. nih.gov The inhibition of HUWE1 by BI-8626 also results in decreased MYC protein expression across several MM cell lines. researchgate.netnih.gov In MM.1S cells, treatment leads to a decrease in K63-linked polyubiquitination of MYC and an increase in K48-linked polyubiquitination, which targets the oncoprotein for proteasomal degradation. nih.gov

Table 2: Effect of BI-8626 on Multiple Myeloma Cell Lines

| Cell Line | Cancer Type | Observed Effect | Citation |

|---|---|---|---|

| JJN3 | Multiple Myeloma | Reduced proliferation; Cell cycle arrest (accumulation in S and G2/M) | nih.gov |

| MM.1S | Multiple Myeloma | Reduced viability; Decreased MYC expression; Altered MYC ubiquitination | nih.govresearchgate.net |

| ANBL-6 | Multiple Myeloma | Reduced viability | nih.gov |

| KMS-18 | Multiple Myeloma | Reduced viability | nih.gov |

| OPM-2 | Multiple Myeloma | Reduced viability | nih.gov |

The E3 ligase HUWE1, the target of BI-8626, has been implicated in the development of non-small cell lung cancer through its regulation of p53. thno.org However, preclinical research literature detailing direct in vitro studies of BI-8626 on specific lung cancer cell lines to assess its impact on proliferation and viability is not extensively available in the searched sources. While HUWE1 is considered a potential therapeutic target in lung cancer, direct evidence of BI-8626's efficacy in lung cancer cell models was not found. thno.org

The role of HUWE1 in prostate cancer is noted to be complex, with some studies suggesting it may function as a tumor suppressor in this context, where its overexpression was found to inhibit cell proliferation. frontiersin.org This presents a different role compared to its function in CRC and MM. Specific in vitro studies investigating the direct effects of the HUWE1 inhibitor BI-8626 on the proliferation and viability of prostate cancer cell lines are not detailed in the provided search results.

A significant aspect of the preclinical investigation of BI-8626 is its apparent tumor cell-specific activity. Studies have shown that while BI-8626 inhibits MYC-dependent transactivation in colorectal cancer cells, it does not have the same effect in normal colon epithelial cells or stem cells. probechem.comfrontiersin.orgmolnova.comfrontiersin.org This selectivity suggests a potentially favorable therapeutic window. Further supporting this, the inhibition of HUWE1 by BI-8626 was found to have no significant effect on the viability or the colony-forming ability of normal bone marrow mononuclear cells, which contrasts sharply with its effects on multiple myeloma cells. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| BI-8626 |

| BI8622 |

| Bortezomib |

| Carfilzomib (B1684676) |

| Dexamethasone |

| GDC-0152 |

| GNE-6640 |

| GNE-6776 |

| HBX 19,818 |

| HBX 28,258 |

| HBX 41,108 |

| Lenalidomide (B1683929) |

| MI-773 |

| Nutlin-3a |

| P22077 |

| P50429 |

| P5091 |

| Pomalidomide |

| RG7112 |

| SMIP0001 |

Prostate Cancer Cell Lines

Assessment of Colony Formation Capacity

In preclinical evaluations, BI-8626 has demonstrated a significant ability to suppress the colony-forming capacity of cancer cells. Specifically, in studies involving Ls174T colorectal cancer cells, BI-8626 inhibited colony formation with an estimated IC50 value of 0.7 μM. medchemexpress.comnih.gov This inhibitory effect underscores the compound's potential to impede the self-renewal and proliferative capabilities of cancer cells, a critical aspect of tumorigenesis. Further studies in multiple myeloma (MM) cell lines have shown that treatment with BI-8626 significantly reduces cell proliferation. nih.gov While it halts the proliferation of MM cells, it notably does not affect the colony-forming ability of normal bone marrow mononuclear cells, suggesting a favorable therapeutic window. nih.gov

Analysis of Gene and Protein Expression Signatures in Treated Cells

The mechanism of action of BI-8626 involves the modulation of key protein levels and gene expression profiles. As an inhibitor of HUWE1, BI-8626 prevents the degradation of HUWE1 target proteins. Research has shown that treatment with BI-8626 leads to the accumulation of HUWE1 substrates such as MIZ1, TopBP1, and MCL1. nih.gov

In colorectal cancer cells, inhibition of HUWE1 by BI-8626 resulted in the stabilization of MIZ1. nih.govembopress.org This stabilization leads to the repression of MYC-activated target genes. nih.gov Microarray analyses of Ls174T cells treated with BI-8626 revealed significant changes in gene expression, with 2,796 genes being upregulated and 2,923 genes downregulated. nih.gov

In the context of multiple myeloma, the expression of HUWE1 has been found to correlate with the expression of MYC. frontiersin.orgresearchgate.net Treatment of multiple myeloma cell lines with BI-8626 led to a decrease in MYC protein expression. researchgate.net Furthermore, BI-8626 was shown to impact MYC ubiquitination. nih.gov

Biochemical and Functional Assays for Pathway Validation in Cell Models

Biochemical assays have been instrumental in validating the pathway through which BI-8626 exerts its effects. The primary target of BI-8626 is the HECT domain of the HUWE1 ubiquitin ligase. nih.gov In vitro ubiquitination assays demonstrated that BI-8626 inhibits HUWE1 with an IC50 of 0.9 μM. medchemexpress.comnih.gov Importantly, the compound showed high specificity, as it did not inhibit the activity of other HECT-domain ubiquitin ligases at concentrations greater than 50 μM.

Functional assays in cell models have further elucidated the consequences of HUWE1 inhibition by BI-8626. In multiple myeloma cells, inhibition of HUWE1 with BI-8626 led to an accumulation of cells in the S and G2/M phases of the cell cycle, with a corresponding decrease in the G1 phase. nih.gov This indicates a disruption of normal cell cycle progression. nih.gov Additionally, studies have shown that HUWE1 inhibition can impact intracellular glutamine levels, which may contribute to the reduction in MYC activity. frontiersin.org

In Vivo Preclinical Efficacy Studies

While in vitro studies have provided a strong rationale for the anti-cancer potential of BI-8626, in vivo studies are crucial for evaluating its efficacy in a more complex biological system.

Anti-Tumor Activity in Murine Xenograft Models

The ubiquitin ligase HUWE1 has been shown to be essential for the growth of colorectal cancer cells in orthotopic xenograft models. nih.govembopress.org These models, which involve the implantation of human cancer cells into the corresponding organ of immunodeficient mice, provide a more clinically relevant setting to study tumor growth and response to therapy. nih.gov While the direct in vivo efficacy of BI-8626 in these models is noted to be limited by its pharmacokinetic properties, the foundational research highlighting the necessity of HUWE1 for tumor growth in these settings strongly supports the therapeutic potential of targeting this pathway. nih.gov

In the context of multiple myeloma, in vivo studies have primarily focused on the effects of HUWE1 knockdown due to the unfavorable pharmacokinetic properties of the available inhibitors, including BI-8626, for in vivo applications. nih.gov Studies using inducible shRNA to deplete HUWE1 in JJN3 multiple myeloma cells demonstrated a decrease in tumor burden in NSG mice. nih.gov This provides in vivo validation for targeting HUWE1 as a therapeutic strategy for multiple myeloma. nih.gov While direct administration of BI-8626 in these models has been challenging, the compound has been used in combination with other therapies in preclinical settings. For instance, BI-8626 has shown synergistic activity with conventional multiple myeloma treatments like carfilzomib and lenalidomide in vitro. nih.gov

| Compound/Agent | Disease Model | Cell Line(s) | Key Findings |

| BI-8626 | Colorectal Cancer | Ls174T, HCT116, HT29, SW480 | Suppressed colony formation; inhibited cell growth. nih.gov |

| BI-8626 | Multiple Myeloma | JJN3, MM.1S, MM.1R, ANBL6-BR | Reduced cell viability and proliferation; induced cell cycle arrest. nih.gov |

| HUWE1 shRNA | Multiple Myeloma | JJN3 | Decreased tumor burden in NSG mice. nih.gov |

Lung Cancer Mouse Models

Direct preclinical studies investigating the specific effects of BI-8626 in lung cancer mouse models are not extensively detailed in published research. However, a strong rationale for its investigation in this context exists based on its mechanism of action as a specific inhibitor of the HECT E3 ubiquitin ligase HUWE1. nih.gov

HUWE1 has been identified as a critical factor in the development of lung cancer. thno.org It targets multiple tumor-associated proteins for degradation, including the tumor suppressor p53. thno.org Studies have shown that HUWE1 is highly expressed in lung cancer, and its activity is linked to the initiation and progression of tumorigenesis by controlling the proteasomal degradation of p53. thno.org Furthermore, HUWE1 is known to regulate the stability of the oncogene c-Myc, a key driver in a significant portion of lung cancers. thno.orgresearchgate.net

Given that BI-8626 is a specific small molecule inhibitor of HUWE1, it presents a potential therapeutic strategy for targeting lung cancers where the HUWE1-p53 or HUWE1-MYC axes are dysregulated. nih.govthno.org In other cancer models, such as colon carcinoma, BI-8626 has demonstrated the ability to inhibit cell proliferation and colony formation by suppressing MYC-dependent transactivation. thno.orgresearchgate.net These findings suggest that future studies utilizing genetically engineered or xenograft mouse models of lung cancer could elucidate the therapeutic potential of BI-8626 in this disease.

Modulation of Autoimmune Disease Progression (e.g., Sjögren's Syndrome Models)

The therapeutic potential of BI-8626 has been examined in the context of Sjögren's syndrome, a chronic autoimmune disorder. nih.gov Research utilizing the NOD/ShiLtj mouse, a validated animal model for Sjögren's syndrome, has demonstrated that BI-8626 can modulate disease progression by targeting the underlying pathophysiology. nih.govresearchgate.netresearchgate.net

The core of this therapeutic effect lies in the inhibition of HUWE1 in CD4+ T cells, which are key players in the autoimmune response characteristic of Sjögren's syndrome. nih.govnih.gov The mechanism involves the following key steps:

Inhibition of ABCA1 Ubiquitination: BI-8626 inhibits HUWE1, which in turn reduces the ubiquitination of the cholesterol transporter ABCA1. nih.gov

Promotion of Cholesterol Efflux: This reduction in ubiquitination promotes cholesterol efflux from CD4+ T cells, lowering intracellular cholesterol levels. nih.govresearchgate.net

Suppression of T-Cell Activation: The decrease in intracellular cholesterol leads to reduced expression of key T-cell activation markers, such as phosphorylated ZAP-70 and CD25, ultimately suppressing the proliferation of these immune cells. nih.govresearchgate.net

In the NOD/ShiLtj mouse model, this molecular mechanism translates to significant therapeutic outcomes. Pharmacological inhibition of HUWE1 with BI-8626 results in a marked reduction of CD4+ T-cell infiltration into the submandibular glands and a corresponding improvement in the salivary flow rate, addressing the characteristic dry mouth symptom of the disease. nih.govresearchgate.netresearchgate.net

| Model System | Key Molecular Effect of BI-8626 | Therapeutic Outcome |

| NOD/ShiLtj Mice | Inhibition of HUWE1 in CD4+ T cells. nih.govnih.gov | Reduced lymphocyte infiltration in submandibular glands. nih.govresearchgate.net |

| (Sjögren's Syndrome Model) | Reduced ubiquitination of ABCA1. nih.gov | Improved salivary flow rate. nih.govresearchgate.net |

| Increased cholesterol efflux. nih.gov | Suppressed T-cell proliferation and activation. nih.gov |

Role in Host Defense Against Bacterial Infection in Genetic Models

The E3 ubiquitin ligase HUWE1, the target of BI-8626, plays a pivotal role in the innate immune system's host defense against bacterial infections. jci.orgresearchgate.net Its function is central to the activation of inflammasomes, which are multiprotein complexes that trigger inflammatory responses and cell death to combat pathogens. jci.orgfrontiersin.org

Research has shown that HUWE1 directly interacts with multiple inflammasome receptors, including NLRP3, AIM2, and NLRC4. jci.orgresearchgate.net HUWE1 mediates the K27-linked polyubiquitination of these receptors, a crucial post-translational modification that promotes the assembly of the inflammasome complex, leading to sustained activation of caspase-1 and the subsequent release of proinflammatory cytokines like IL-1β. jci.orgresearchgate.net

The importance of this pathway has been demonstrated in genetic models. Huwe1-deficient mice exhibit an increased bacterial burden and decreased production of IL-1β when infected with pathogens such as Salmonella, Francisella, or Acinetobacter baumannii. jci.orgnih.gov This highlights that HUWE1 positively contributes to host defense. frontiersin.org

As a pharmacological inhibitor of HUWE1, BI-8626 has been shown to block this process. researchgate.netfrontiersin.org Treatment with HUWE1 inhibitors markedly reduces the activation of NLRP3, NLRC4, and AIM2 inflammasomes in both mouse and human cells. jci.orgnih.gov Therefore, while HUWE1 is essential for a robust immune response to certain bacteria, its inhibition by compounds like BI-8626 is being investigated for its therapeutic potential in treating inflammatory diseases characterized by excessive inflammasome activation. researchgate.netfrontiersin.org

Synergistic Effects of BI-8626 with Other Therapeutic Modalities

In studies using MM cell lines, combining BI-8626 with standard-of-care MM therapies resulted in significantly enhanced antiproliferative effects compared to either agent used alone. frontiersin.org

Combination with Proteasome Inhibitors: When BI-8626 was used in conjunction with the proteasome inhibitor carfilzomib, a synergistic anti-MM activity was observed. nih.gov

Combination with Immunomodulatory Drugs (IMiDs): The combination of BI-8626 with the IMiD lenalidomide also demonstrated strong synergistic activity across all tested doses. nih.gov

The synergy is quantified using a Combination Index (CI), where a value less than 1 indicates a synergistic interaction.

| Combination Therapy | Cancer Model | Observed Effect |

| BI-8626 + Carfilzomib | Multiple Myeloma Cell Lines | Enhanced antiproliferative effects; synergistic anti-MM activity. nih.gov |

| BI-8626 + Lenalidomide | Multiple Myeloma Cell Lines | Strong synergistic activity in reducing cell viability. nih.gov |

These findings underscore the potential of HUWE1 inhibition by BI-8626 to augment the efficacy of conventional therapies, potentially allowing for more effective cancer treatment regimens. frontiersin.org

Future Directions and Emerging Research Perspectives on Bi8626 and Huwe1 Inhibition

Identification and Validation of Novel HUWE1 Substrates Relevant to Disease Pathogenesis

While several HUWE1 substrates have been identified, including MYC, Mcl-1, Miz1, TopBP1, p53, and others, the full spectrum of proteins regulated by this large E3 ligase is still being explored. sigmaaldrich.comnih.govembopress.orgfrontiersin.orgresearchgate.netthno.org Future research aims to employ advanced proteomic techniques to systematically identify novel HUWE1 substrates, particularly those directly involved in the pathogenesis of diseases where HUWE1 is implicated, such as various cancers, neurological disorders, and inflammatory conditions. frontiersin.orgresearchgate.netresearchgate.net Validating these substrates and elucidating the functional consequences of their ubiquitination by HUWE1 will be crucial for understanding disease mechanisms and identifying new therapeutic targets. frontiersin.orgresearchgate.net For instance, identifying substrates critical for tumor cell survival or immune evasion could highlight new avenues for therapeutic intervention using HUWE1 inhibitors like BI8626. frontiersin.orgmdpi.comfrontiersin.orgnih.gov

Advanced Molecular Design and Optimization of HUWE1 Inhibitors for Enhanced Efficacy and Specificity

While this compound and its related compound BI8622 have demonstrated specific inhibition of HUWE1 in preclinical studies, their pharmacokinetic properties have been noted as suboptimal for in vivo applications. nih.govresearchgate.netnih.gov Future efforts are directed towards the rational design and optimization of novel HUWE1 inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This involves leveraging structural information of the HUWE1 HECT domain, if obtainable, and employing advanced computational and medicinal chemistry approaches. nih.gov The goal is to develop compounds with enhanced efficacy in inhibiting HUWE1 activity in relevant tissues while minimizing off-target effects. nih.govresearchgate.net Exploring different chemical scaffolds and modalities, such as PROTACs targeting HUWE1 for degradation, represents an emerging area of research. researchgate.netrupress.org

Development of Novel Research Tools and Methodologies for HUWE1 Activity Monitoring

Accurately monitoring HUWE1 activity in various cellular and physiological contexts is essential for understanding its regulation and evaluating the effectiveness of inhibitors. Future research will focus on developing novel and more sensitive research tools and methodologies. This could include advanced Förster Resonance Energy Transfer (FRET)-based biosensors, improved activity-based probes, or sophisticated ubiquitination assays that can measure HUWE1 activity in real-time and in living cells. Such tools would facilitate the study of temporal and spatial regulation of HUWE1 activity and aid in the preclinical evaluation of novel inhibitors. frontiersin.org

Deepening Understanding of HUWE1 Activity Regulation

The activity of HUWE1 is subject to complex regulation, including post-translational modifications, interactions with co-factors, and cellular localization. frontiersin.orgplos.org Future research aims to deepen the understanding of these regulatory mechanisms. This includes investigating how signaling pathways converge on HUWE1 to modulate its activity, identifying novel interacting proteins that influence its substrate specificity or catalytic efficiency, and exploring the role of deubiquitinating enzymes (DUBs) that might counteract HUWE1-mediated ubiquitination. researchgate.netplos.org A comprehensive understanding of HUWE1 regulation could reveal new targets for therapeutic intervention, potentially allowing for more precise modulation of HUWE1 activity in specific disease settings. researchgate.net

Translational Research Opportunities for HUWE1-Targeting Strategies in Various Diseases

Preclinical studies using this compound and genetic modulation of HUWE1 have indicated potential therapeutic opportunities in several diseases, including colorectal cancer, multiple myeloma, and inflammatory conditions. nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.org Future translational research will focus on further exploring the therapeutic potential of HUWE1 inhibition in these and other diseases where HUWE1 plays a critical role. This involves conducting more extensive preclinical studies in relevant animal models, investigating combination therapies involving HUWE1 inhibitors and existing treatments, and identifying biomarkers that can predict response to HUWE1-targeting strategies. nih.govresearchgate.netresearchgate.netnih.gov Moving towards clinical trials for carefully selected indications is a key future direction. researchgate.netrupress.org

Mechanistic Elucidation of Context-Dependent Effects of HUWE1 Inhibition

Research has shown that HUWE1 can exhibit both oncogenic and tumor suppressor activities depending on the cellular context and specific substrates involved. frontiersin.orgnih.govresearchgate.netthno.org Similarly, the effects of HUWE1 inhibition, such as with this compound, can be context-dependent, for example, selectively inhibiting MYC activation in cancer cells but not normal cells. nih.govfrontiersin.org Future research is needed to fully elucidate the molecular mechanisms underlying these context-dependent effects. This involves detailed studies of how different cellular environments, genetic mutations, and signaling cues influence HUWE1 substrate selection, ubiquitination patterns (e.g., K48- vs K63-linked chains), and downstream signaling outcomes. frontiersin.orgnih.govresearchgate.netaacrjournals.org Understanding these nuances is critical for identifying patient populations most likely to benefit from HUWE1-targeting therapies and for minimizing potential side effects. researchgate.net

Q & A

Q. What is the primary mechanism of action of BI8626 in modulating CD4+ T cell activity in autoimmune models?

this compound inhibits the ubiquitin ligase HUWE1 (IC₅₀ = 0.9 μM), which regulates intracellular cholesterol levels and downstream T cell activation markers (e.g., phosphorylated ZAP-70, CD25). Methodologically, flow cytometry and phospho-specific antibody staining are critical for quantifying these markers in NOD/ShiLtj mouse models . Cholesterol modulation can be validated via lipidomic profiling or enzymatic assays (e.g., Amplex Red Cholesterol Assay).

Q. How does this compound delay cell cycle progression in vitro, particularly in the G1 phase?

In Ls174T cells, this compound (5–20 μM) induces G1 arrest by disrupting HUWE1-mediated degradation of cell cycle regulators (e.g., p21 or p27). Researchers should use synchronized cell cultures and time-lapse flow cytometry to track phase-specific arrest. Complementary Western blotting for cyclin-dependent kinase inhibitors is recommended .

Q. Which experimental models are most appropriate for studying this compound’s efficacy in Sjögren’s syndrome?

The NOD/ShiLtj mouse model is optimal due to its spontaneous development of Sjögren’s-like symptoms. Key endpoints include salivary flow rate (SFR) measurement, histopathological scoring of lymphocyte infiltration (HE staining), and quantification of TNFα levels via ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects across different cancer cell lines (e.g., prostate vs. hepatocytes)?

Contradictions may arise from HUWE1’s substrate specificity in different tissues. For example, HUWE1 degrades TfR1 in hepatocytes to inhibit ferroptosis but stabilizes MYC in cancer cells. To address this, perform tissue-specific siRNA knockdowns paired with proteomic profiling (e.g., TMT mass spectrometry) to identify context-dependent substrates .

Q. What methodological strategies differentiate this compound from other HUWE1 inhibitors (e.g., BI8622) in functional assays?

this compound (IC₅₀ = 0.9 μM) has higher potency than BI8622 (IC₅₀ = 3.1 μM). Use competitive binding assays (e.g., SPR or ITC) to compare affinity. In functional studies, employ CRISPR-edited HUWE1-knockout cell lines as negative controls to confirm on-target effects .

Q. How does this compound influence metabolic reprogramming in activated CD4+ T cells?

this compound disrupts cholesterol synthesis, which is critical for T cell receptor clustering and glycolytic flux. Combine seahorse metabolic flux analysis with ¹³C-glucose tracing to map changes in glycolysis and OXPHOS. Validate using inhibitors of cholesterol synthesis (e.g., simvastatin) as comparators .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Use nonlinear regression (e.g., GraphPad Prism’s log[inhibitor] vs. response model) to calculate IC₅₀ values. For in vivo data (e.g., lymphocyte counts), apply mixed-effects models to account for inter-individual variability in NOD mice .

Q. How can researchers address potential off-target effects of this compound in kinase signaling pathways?

Perform kinome-wide profiling (e.g., KinomeScan) to exclude interactions with ZAP-70 or other kinases. Alternatively, use phosphoproteomics (e.g., LC-MS/MS) to identify phosphorylation changes independent of HUWE1 inhibition .

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.